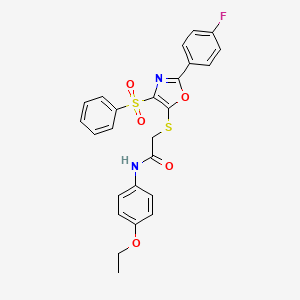

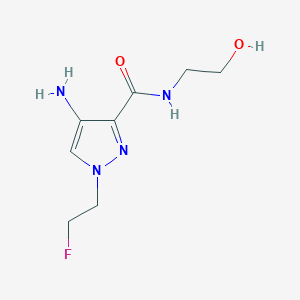

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics Enhancement

The piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances . This compound could be used to enhance the bioavailability and distribution of pharmaceuticals within the body, potentially leading to more effective drug formulations.

Antimicrobial Activity

Compounds with a piperazine ring have been associated with antibacterial, antifungal, and antiviral activities . This particular compound could be synthesized and tested for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.

Neurodegenerative Disease Treatment

Piperazine derivatives are being explored as potential treatments for Parkinson’s and Alzheimer’s diseases . Research into this compound could focus on its neuroprotective properties and its ability to modulate neurotransmitter systems implicated in these diseases.

Anticancer Research

The structural complexity of this compound suggests potential for anticancer activity. It could be synthesized and evaluated for cytotoxicity against tumor cell lines, aiding in the discovery of novel antitumor agents.

Psychoactive Substance Analysis

Piperazine rings are also found in psychoactive substances used for recreational purposes . Studying this compound could provide insights into the pharmacological effects and potential risks associated with the use of such substances.

Antibiotic Drug Development

Given the structural similarity to known antibiotic drugs like Ciprofloxacin and Ofloxacin, which contain piperazine rings, this compound could be investigated for its antibiotic properties . This research could lead to the development of new antibiotic formulations.

Anti-inflammatory and Anticoagulant Applications

The compound’s piperazine component is often found in drugs with anti-inflammatory and anticoagulant effects . Research could explore its use in treating inflammatory conditions and disorders requiring anticoagulation therapy.

Antipsychotic and Antidepressant Effects

Piperazine derivatives are commonly used in antipsychotic and antidepressant medications . Investigating this compound’s effects on mood disorders could contribute to the development of new psychiatric medications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(chloromethyl)-3-oxobutanoate to form the intermediate, which is then reacted with 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to yield the final product.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl 2-(chloromethyl)-3-oxobutanoate", "2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 2-amino-4-(2-fluorophenyl)piperazine in dichloromethane, add ethyl 2-(chloromethyl)-3-oxobutanoate and triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 3: To a solution of the intermediate product in diethyl ether, add 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a mixture of dichloromethane and water. Add sodium bicarbonate and stir the reaction mixture for 30 minutes.", "Step 6: Separate the organic layer and wash it with water. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product.", "Step 7: React the final product with methyl iodide in the presence of triethylamine to obtain the methyl ester of the final product." ] } | |

CAS RN |

946330-25-2 |

Product Name |

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Molecular Formula |

C24H25FN4O4S |

Molecular Weight |

484.55 |

IUPAC Name |

methyl 3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-8-9-17-19(15-16)26-24(34)29(22(17)31)10-4-7-21(30)28-13-11-27(12-14-28)20-6-3-2-5-18(20)25/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,26,34) |

InChI Key |

FFIOTSHXXIPCCD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{4-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2910630.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2910634.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)

![N-(2-chlorobenzyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2910648.png)